![molecular formula C27H40FNO B14274966 5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine CAS No. 130518-65-9](/img/structure/B14274966.png)
5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorinated nonyl chain and a heptyloxy-substituted phenyl group attached to the pyridine ring. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorononyl Chain: The fluorononyl chain can be synthesized through a series of halogenation and substitution reactions, starting from a suitable nonyl precursor.
Attachment of the Heptyloxy Group: The heptyloxy group is introduced to the phenyl ring through etherification reactions, often using heptyl alcohol and a suitable phenol derivative.
Coupling with Pyridine: The final step involves coupling the fluorononyl and heptyloxy-substituted phenyl intermediates with a pyridine ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the nonyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist to specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(3-Fluoropropyl)-2-[4-(heptyloxy)phenyl]pyridine: Similar structure with a shorter fluorinated chain.
5-(3-Fluorononyl)-2-[4-(methoxy)phenyl]pyridine: Similar structure with a different alkoxy group.
5-(3-Chlorononyl)-2-[4-(heptyloxy)phenyl]pyridine: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine is unique due to the specific combination of its fluorinated nonyl chain and heptyloxy-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
130518-65-9 |
|---|---|
Molecular Formula |
C27H40FNO |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
5-(3-fluorononyl)-2-(4-heptoxyphenyl)pyridine |
InChI |
InChI=1S/C27H40FNO/c1-3-5-7-9-11-21-30-26-18-15-24(16-19-26)27-20-14-23(22-29-27)13-17-25(28)12-10-8-6-4-2/h14-16,18-20,22,25H,3-13,17,21H2,1-2H3 |
InChI Key |
ITJKEJPYQNXSFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)CCC(CCCCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


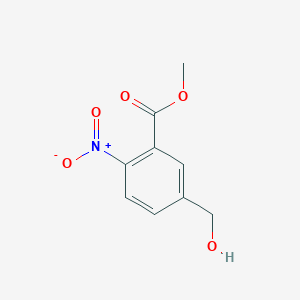
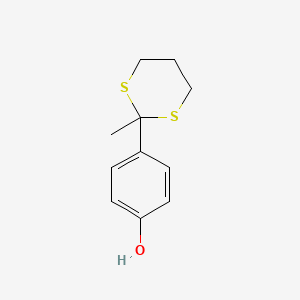

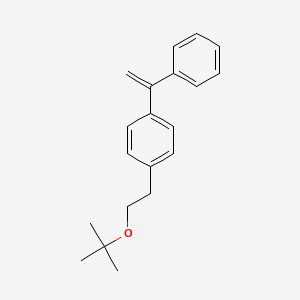
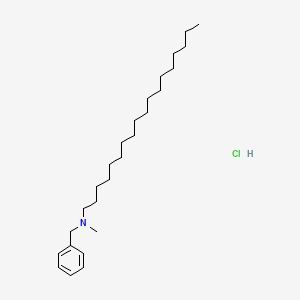
![tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane](/img/structure/B14274917.png)
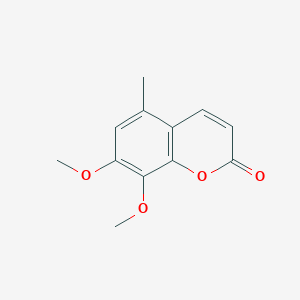
![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)
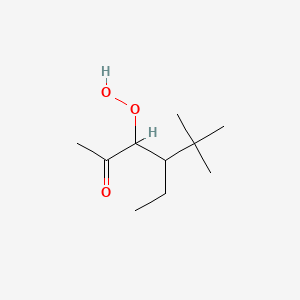
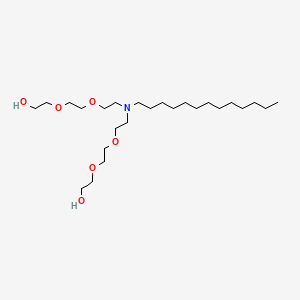
![Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]-](/img/structure/B14274949.png)
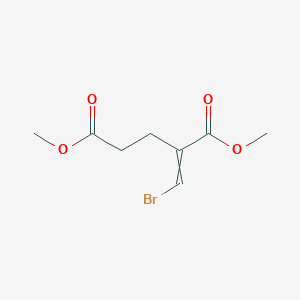
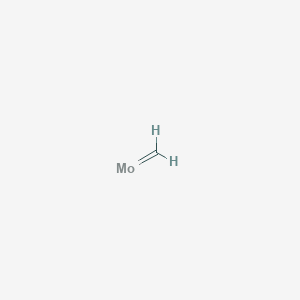
![1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one](/img/structure/B14274961.png)
